molecular formula C7H4N2O2 B1321325 6-Cyanopyridine-2-carboxylic acid CAS No. 872602-74-9

6-Cyanopyridine-2-carboxylic acid

Cat. No. B1321325
M. Wt: 148.12 g/mol
InChI Key: NDFGHOYJWGPBEH-UHFFFAOYSA-N
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Patent
US07879853B2

Procedure details

6-Cyano-pyridine-2-carboxylic acid (compound F2) (250 mg, 1.6 mmol) is dissolved in ethanol (100 mL), concentrated hydrochloric acid (1 mL) and Pd/C (150 mg) are added and the mixture is hydrogenated at 3 bar hydrogen pressure for 6 h. The catalyst is filtered of and the crude product is transferred to the next step without any purification.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[N:8]=[C:7]([C:9]([OH:11])=[O:10])[CH:6]=[CH:5][CH:4]=1)#[N:2].[ClH:12].[H][H]>C(O)C.[Pd]>[ClH:12].[NH2:2][CH2:1][C:3]1[N:8]=[C:7]([C:9]([OH:11])=[O:10])[CH:6]=[CH:5][CH:4]=1 |f:5.6|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
C(#N)C1=CC=CC(=N1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=CC(=N1)C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
150 mg
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered of and the crude product
CUSTOM
Type
CUSTOM
Details
is transferred to the next step without any purification

Outcomes

Product
Name
Type
Smiles
Cl.NCC1=CC=CC(=N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.